5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-8719 is a novel and selective inhibitor of the enzyme O-linked N-acetylglucosamine (O-GlcNAcase). This compound has shown promise in reducing the formation of pathological tau proteins and ameliorating neurodegeneration in models of tauopathy, such as Alzheimer’s disease and other neurodegenerative disorders .
Preparation Methods
The synthesis of MK-8719 involves a series of steps starting from carbohydrate-based lead molecules. The optimization strategy focuses on reducing polar surface area to achieve desired drug-like properties, including potency, selectivity, high central nervous system exposure, metabolic stability, favorable pharmacokinetics, and robust in vivo pharmacodynamic response . The specific synthetic routes and reaction conditions are detailed in the medicinal chemistry and pharmacological studies .
Chemical Reactions Analysis
MK-8719 undergoes various chemical reactions, primarily involving its interaction with the O-GlcNAcase enzyme. The compound is a potent inhibitor of the human O-GlcNAcase enzyme, with comparable activity against the corresponding enzymes from mouse, rat, and dog . The major products formed from these reactions include elevated levels of O-GlcNAcylated proteins, which influence tau phosphorylation and aggregation .
Scientific Research Applications
MK-8719 has significant scientific research applications, particularly in the field of neurodegenerative diseases. It has been shown to reduce pathological tau levels and ameliorate brain atrophy in mouse models of tauopathy . The compound’s ability to inhibit O-GlcNAcase and elevate brain O-GlcNAc levels makes it a promising therapeutic approach for treating tauopathies such as Alzheimer’s disease, progressive supranuclear palsy, corticobasal degeneration, Pick’s disease, and frontotemporal dementias with parkinsonism linked to chromosome 17 .
Mechanism of Action
MK-8719 exerts its effects by inhibiting the enzyme O-GlcNAcase, which is responsible for removing O-GlcNAc moieties from proteins. This inhibition leads to increased levels of O-GlcNAcylated proteins, which in turn reduces the formation of pathological tau aggregates. The compound’s mechanism of action involves binding to the active site of O-GlcNAcase, preventing the enzyme from cleaving O-GlcNAc from modified proteins .
Comparison with Similar Compounds
MK-8719 is unique in its high potency and selectivity as an O-GlcNAcase inhibitor with excellent central nervous system penetration . Similar compounds include other O-GlcNAcase inhibitors, such as those identified through virtual screening and structure-based analysis . MK-8719 stands out due to its optimized pharmacokinetic profile and robust in vivo pharmacodynamic response .
Properties
Molecular Formula |
C9H14F2N2O3S |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol |
InChI |
InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13) |
InChI Key |
UDQTXCHQKHIQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1NC2C(C(C(OC2S1)C(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.